molecular formula C8H12N2O B12963460 (R)-1-(6-Ethylpyrazin-2-yl)ethanol

(R)-1-(6-Ethylpyrazin-2-yl)ethanol

Cat. No.: B12963460
M. Wt: 152.19 g/mol
InChI Key: POVIRSMHZXLPLY-ZCFIWIBFSA-N
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Description

®-1-(6-Ethylpyrazin-2-yl)ethanol is an organic compound characterized by the presence of a pyrazine ring substituted with an ethyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Ethylpyrazin-2-yl)ethanol typically involves the reaction of 6-ethylpyrazine with an appropriate chiral alcohol. The reaction conditions often include the use of a catalyst to ensure the formation of the desired enantiomer. Commonly used catalysts include chiral ligands and transition metal complexes.

Industrial Production Methods

Industrial production of ®-1-(6-Ethylpyrazin-2-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Ethylpyrazin-2-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The ethanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(6-Ethylpyrazin-2-yl)ethanol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of enantiomerically pure compounds, which are essential in various chemical reactions and processes.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial or antifungal activity, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, ®-1-(6-Ethylpyrazin-2-yl)ethanol is investigated for its potential use in pharmaceuticals. Its chiral nature makes it valuable in the development of drugs that require specific enantiomeric forms for efficacy and safety.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-1-(6-Ethylpyrazin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(6-Ethylpyrazin-2-yl)ethanol: The enantiomer of the compound, which may exhibit different biological and chemical properties.

    1-(6-Methylpyrazin-2-yl)ethanol: A similar compound with a methyl group instead of an ethyl group, leading to different reactivity and applications.

    1-(6-Ethylpyrazin-2-yl)propanol: A compound with a propanol moiety instead of ethanol, affecting its physical and chemical properties.

Uniqueness

®-1-(6-Ethylpyrazin-2-yl)ethanol is unique due to its specific chiral configuration and the presence of both an ethyl group and an ethanol moiety. This combination of features makes it valuable for applications requiring enantiomerically pure compounds and specific reactivity profiles.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

(1R)-1-(6-ethylpyrazin-2-yl)ethanol

InChI

InChI=1S/C8H12N2O/c1-3-7-4-9-5-8(10-7)6(2)11/h4-6,11H,3H2,1-2H3/t6-/m1/s1

InChI Key

POVIRSMHZXLPLY-ZCFIWIBFSA-N

Isomeric SMILES

CCC1=CN=CC(=N1)[C@@H](C)O

Canonical SMILES

CCC1=CN=CC(=N1)C(C)O

Origin of Product

United States

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